molecular formula C7H13ClN4O B1463382 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride CAS No. 1209652-34-5

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride

Cat. No.: B1463382
CAS No.: 1209652-34-5
M. Wt: 204.66 g/mol
InChI Key: INENTKGMIXXFFG-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride: is a heterocyclic compound that features a piperidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and oxadiazole moieties in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes the cyclization of a hydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. This is followed by the nucleophilic substitution of the oxadiazole with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or reduce any oxidized forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinones, while substitution reactions can introduce various functional groups onto the oxadiazole ring, potentially enhancing the compound’s biological activity.

Scientific Research Applications

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a valuable tool for studying various biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share the piperidine ring structure and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol, share structural similarities and may exhibit comparable pharmacological properties.

Uniqueness

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride is unique due to the combination of the piperidine and oxadiazole moieties in a single molecule. This dual functionality can result in a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

IUPAC Name

5-piperidin-4-yl-1,3,4-oxadiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INENTKGMIXXFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride
Reactant of Route 3
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride
Reactant of Route 4
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride
Reactant of Route 5
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride
Reactant of Route 6
5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride

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